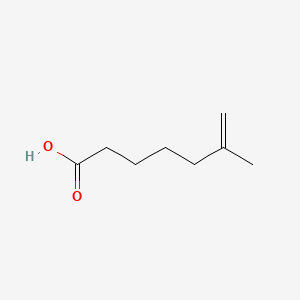
2,2,3-Trifluoro-succinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trifluoro-succinic acid is an organic compound with the molecular formula C4H3F3O4 It is a derivative of butanedioic acid, where three hydrogen atoms are replaced by fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluoro-succinic acid typically involves the fluorination of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to enhance yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3-Trifluoro-succinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.
Applications De Recherche Scientifique
2,2,3-Trifluoro-succinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,3-Trifluoro-succinic acid involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluorobutanedioic acid
- 2,3,3-Trifluorobutanedioic acid
- 2,2,3,3-Tetrafluorobutanedioic acid
Comparison: 2,2,3-Trifluoro-succinic acid is unique due to the specific positioning of the fluorine atoms, which influences its chemical properties and reactivity. Compared to its similar compounds, it may exhibit different reactivity patterns and stability, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
664-66-4 |
|---|---|
Formule moléculaire |
C4H3F3O4 |
Poids moléculaire |
172.06 g/mol |
Nom IUPAC |
2,2,3-trifluorobutanedioic acid |
InChI |
InChI=1S/C4H3F3O4/c5-1(2(8)9)4(6,7)3(10)11/h1H,(H,8,9)(H,10,11) |
Clé InChI |
ONVXOMZCAAXUJR-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)(C(C(=O)O)(F)F)F |
SMILES canonique |
C(C(=O)O)(C(C(=O)O)(F)F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione](/img/structure/B1612069.png)


![2-[4-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1612075.png)

![3-[4-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1612077.png)

![N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1612079.png)



